

An In-depth Technical Guide to LLC355: A Novel DDR1 Degrader

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in oncology due to its integral role in tumor progression, metastasis, and therapy resistance. Traditional kinase inhibitors of DDR1 have shown promise, yet they do not address the non-catalytic scaffolding functions of the receptor. **LLC355** represents a significant advancement in DDR1-targeted therapy. It is a first-in-class Autophagy-Tethering Compound (ATTEC) that potently and selectively induces the degradation of DDR1. This technical guide provides a comprehensive overview of **LLC355**, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

Introduction to LLC355

LLC355 is a novel small molecule designed to hijack the cellular autophagy pathway to induce the specific degradation of the DDR1 protein. As an ATTEC, **LLC355** is a chimeric molecule that simultaneously binds to both DDR1 and LC3, a key protein in autophagosome formation. This dual binding tethers DDR1 to the autophagosome, leading to its engulfment and subsequent degradation upon fusion with the lysosome. This degradation-based approach offers a distinct advantage over kinase inhibition by eliminating the entire protein, thereby ablating both its catalytic and non-catalytic functions.



Quantitative Data Summary

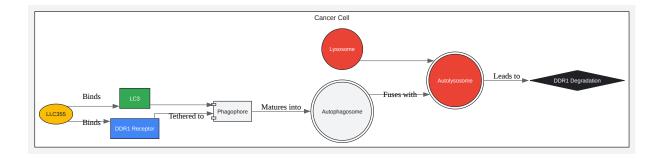
The efficacy of **LLC355** as a DDR1 degrader has been quantitatively assessed through various in vitro assays. The key performance metrics are summarized in the table below.

Parameter	Cell Line	Value	Reference
DC50	NCI-H23	150.8 nM	[1][2][3][4][5]
Dmax	NCI-H23	>90% at 1 µM	Inferred from primary data
Time to Max Degradation	NCI-H23	12 hours	Inferred from primary data
Effect on Cell Migration	NCI-H23	Significant inhibition at 1 μM	[1]
Effect on Cell Invasion	NCI-H23	Significant inhibition at 1 μM	[1]
Effect on Colony Formation	NCI-H23	Significant reduction at 1 μM	[6]

Mechanism of Action: DDR1 Degradation Pathway

LLC355 induces the degradation of DDR1 through the autophagy-lysosome pathway. The proposed mechanism is initiated by the simultaneous binding of **LLC355** to DDR1 and LC3 on the phagophore membrane. This ternary complex formation facilitates the sequestration of DDR1 into the elongating autophagosome. The mature autophagosome then fuses with a lysosome, and the enclosed DDR1 is degraded by lysosomal hydrolases.





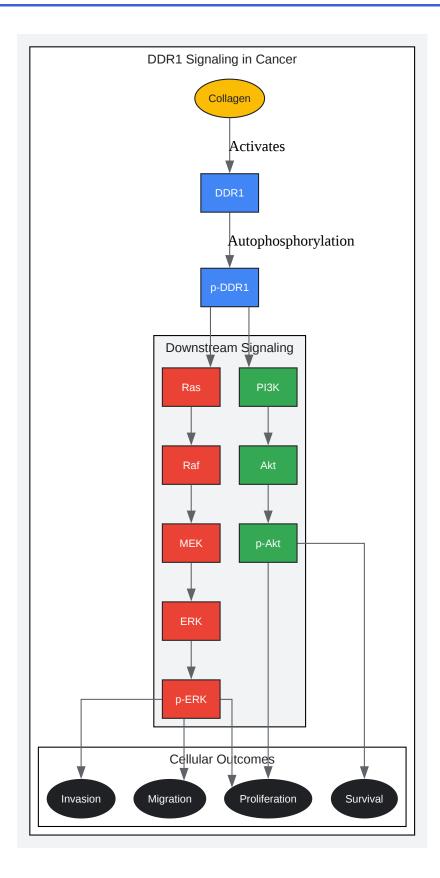
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Caption: Mechanism of LLC355-induced DDR1 degradation via autophagy.

DDR1 Signaling Pathway in Cancer

DDR1 is a receptor tyrosine kinase that is activated by collagen. Upon activation, DDR1 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, migration, and invasion. Key pathways activated by DDR1 include the MAPK/ERK and PI3K/Akt pathways.









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